1,3,5-Pentanetriol

Overview

Description

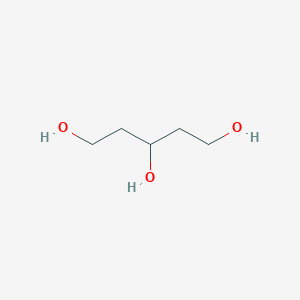

1,3,5-Pentanetriol is a triol that is pentane with the three hydroxy groups located at positions 1,3 and 5 . It has a molecular formula of C5H12O3, an average mass of 120.147 Da, and a monoisotopic mass of 120.078644 Da .

Molecular Structure Analysis

The 1,3,5-Pentanetriol molecule contains a total of 19 bonds. There are 7 non-H bonds, 4 rotatable bonds, 3 hydroxyl groups, 2 primary alcohols, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

1,3,5-Pentanetriol has a density of 1.2±0.1 g/cm3, a boiling point of 320.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C. The enthalpy of vaporization is 65.1±6.0 kJ/mol, and the flash point is 166.0±16.9 °C .

Scientific Research Applications

Pharmaceutical Research: 3-Methyl-1,3,5-pentanetriol shows potential in pharmaceutical research, thanks to improved ozonolysis procedures and enzymatic hydrolysis of dioctanoate (Santaniello et al., 1988).

Polymer Chemistry: 1,3,5-pentanetriol serves as a model compound to study the effects of tacticity on poly(vinyl alcohol) molecules (Imashiro & Obara, 1995).

Electrochemistry: 1,3,5-Pentanetricarbonitrile (PTN) derivatives enhance the performance of LiCoO2 cathodes in high voltage conditions, increasing energy density by 30% (Duan et al., 2018).

Chemical Production: 1,5-Pentanediol is utilized in producing polyurethane, polyester, plastifiers, inks, paints, and spices (Hen Jun-hai, 2007).

Immunology: 1,3,5-pentanetriol is optimal for stimulating TLR9-mediated immune responses (Putta et al., 2010).

Fuel Technology: Diesel-1-pentanol blends impact exhaust gas temperature, fuel consumption, and emissions (Yilmaz & Atmanli, 2017).

Synthetic Chemistry: Lipase-catalyzed desymmetrization of 1,3,5-Pentanetriol derivatives produces enantiomerically pure compounds like 5-azidopentane-1,3-diol (Köhler & Wünsch, 2006).

Polymer Science: 1,3,5-pentanetritiol is a model for poly(vinyl mercaptan) and its stereoisomers (Overberger & Scheinfeld, 1971).

Organic Synthesis: The synthesis of 1,3,5-triaryl-1,5-pentanediones via a one-pot method using morpholine offers benefits in terms of yield, conditions, and cost (Lu et al., 2006).

Antibiotic Research: 1,3,5-Pentanetriol is a cleavage product of the antibiotic erythromycin, with a "xylo" configuration (Batrakov & Bergel'son, 1964).

Magnetic Materials: 1,3,5-pentanetriol anion's involvement in manganese carboxylate chemistry led to the discovery of a Mn(II/III)12 cluster with a unique Reuleaux triangle structure (Zartilas et al., 2013).

Thermochemistry: Studies on the dehydration of 1,2,5-pentanetriol in hot acidic water have provided insights into proton-assisted SN2 processes (Chang et al., 2019).

Safety And Hazards

When handling 1,3,5-Pentanetriol, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

pentane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-3-1-5(8)2-4-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMTVYUCEFJZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Pentanetriol | |

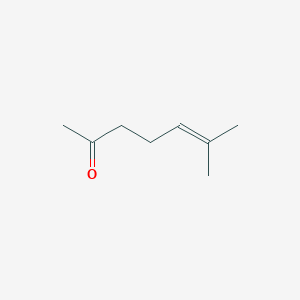

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)